N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
Overview
Description
N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl ring, a difluoromethoxy group, and a piperazine ring substituted with a phenylsulfonyl group. Its molecular formula is C20H22ClF2N3O4S, and it has a molecular weight of 473.92 g/mol .
Preparation Methods
The synthesis of N1-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the chlorinated phenyl ring:
Synthesis of the piperazine ring: The piperazine ring is synthesized separately and then functionalized with a phenylsulfonyl group.
Coupling reaction: The chlorinated phenyl ring and the functionalized piperazine ring are coupled together using appropriate coupling reagents and conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the breakdown of the amide bond.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents .
Scientific Research Applications
N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of N1-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide can be compared with other similar compounds, such as:
N-[4-(Difluoromethoxy)phenyl]acetamide: This compound shares the difluoromethoxyphenyl group but lacks the piperazine and phenylsulfonyl groups.
2-Chloro-N-[4-(difluoromethoxy)phenyl]acetamide: This compound has a similar chlorinated phenyl ring and difluoromethoxy group but differs in the rest of the structure.
N-(3-Chloro-4-(difluoromethoxy)phenyl)-2-(2-(methylsulfonamido)thiazol-4-yl)acetamide: This compound has a similar chlorinated phenyl ring and difluoromethoxy group but includes a thiazole ring instead of a piperazine ring.
The uniqueness of N1-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF2N3O4S/c20-16-12-14(6-7-17(16)29-19(21)22)23-18(26)13-24-8-10-25(11-9-24)30(27,28)15-4-2-1-3-5-15/h1-7,12,19H,8-11,13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBWWNZACFBKGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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